Preserved P-gp Inhibitory Potency Equivalent to Verapamil in MDR Cancer Cells
KR30031's primary functional requirement is to inhibit P-gp and reverse MDR. In head-to-head assays, the R-isomer of KR30031 (R-KR30031) demonstrated P-gp inhibition equipotent to both its S-isomer and the R-isomer of verapamil, as measured by its ability to enhance paclitaxel-induced cytotoxicity in MDR cancer cell lines [1].
| Evidence Dimension | P-gp Inhibition (IC50 for paclitaxel cytotoxicity reversal) |
|---|---|
| Target Compound Data | R-KR30031: 3.11 µM |
| Comparator Or Baseline | S-KR30031: 3.04 µM; R-verapamil: 2.58 µM |
| Quantified Difference | R-KR30031 is equipotent (similar potency) to both S-KR30031 and R-verapamil |
| Conditions | HCT15/CL02 and MES-SA/DX5 multidrug-resistant human cancer cell lines expressing high levels of P-gp |
Why This Matters
This demonstrates that the structural modifications in KR30031 do not compromise its primary function as a potent P-gp inhibitor, ensuring its utility as a verapamil replacement in MDR reversal studies.
- [1] Lee, B. H., Lee, C. O., Kwon, M. J., Yi, K. Y., Yoo, S. E., & Choi, S. U. (2003). Differential effects of the optical isomers of KR30031 on cardiotoxicity and on multidrug resistance reversal activity. Anti-Cancer Drugs, 14(2), 175-181. View Source
